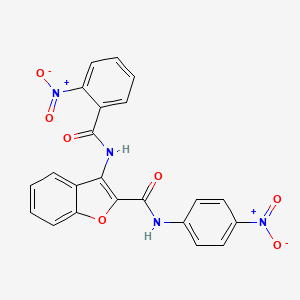

3-(2-nitrobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

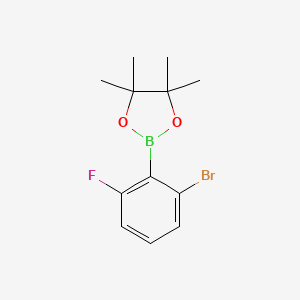

3-(2-nitrobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide, also known as NBDC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a member of the benzofuran family and is characterized by its unique chemical structure, which makes it an attractive candidate for biological studies.

Wissenschaftliche Forschungsanwendungen

Framework Structures and Interactions

The study of compounds structurally related to 3-(2-nitrobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide, such as isomeric pairs involving nitrobenzamides, reveals their ability to form three-dimensional framework structures through hydrogen bonding, and pi-pi stacking interactions. These interactions are crucial for understanding the crystalline structures and potential applications in material science, particularly in designing materials with specific mechanical or electronic properties (Wardell et al., 2005).

Photochemical Reactions

Nitrobenzamide derivatives, including those similar to 3-(2-nitrobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide, exhibit intriguing photochemical behaviors. For instance, 2-nitrobenzanilides undergo photorearrangement to azo compounds, a reaction that can be exploited in the development of photo-responsive materials or in the study of light-induced molecular transformations (Gunn & Stevens, 1973).

Corrosion Inhibition

Research into N-Phenyl-benzamide derivatives, which share structural similarities with 3-(2-nitrobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide, demonstrates their potential as corrosion inhibitors for mild steel in acidic conditions. This application is particularly relevant in industrial settings where corrosion resistance is critical for maintaining the integrity of metal structures and components (Mishra et al., 2018).

Anticonvulsant Potential

Compounds within the same chemical family as 3-(2-nitrobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide have been evaluated for their anticonvulsant properties. Studies indicate that certain benzamides exhibit promising anticonvulsant potential, suggesting potential applications in developing new treatments for epilepsy and related neurological disorders (Bourhim et al., 1997).

Fluorescence Response

Functional derivatives of benzamides, including those structurally related to the compound , can exhibit fluorescence upon undergoing specific chemical reactions. This property is useful in developing fluorescent probes for biological and chemical research, enabling the visualization of molecular processes and the detection of specific analytes (Nishida et al., 2005).

Eigenschaften

IUPAC Name |

3-[(2-nitrobenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N4O7/c27-21(15-5-1-3-7-17(15)26(31)32)24-19-16-6-2-4-8-18(16)33-20(19)22(28)23-13-9-11-14(12-10-13)25(29)30/h1-12H,(H,23,28)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAALMJJRPCLIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N4O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-nitrobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-bromophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B2893688.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2893689.png)

![4-(3-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile](/img/structure/B2893690.png)

![2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide](/img/structure/B2893701.png)

![N-[(1-methanesulfinylcyclobutyl)methyl]-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2893707.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(3-methylimidazol-4-yl)methanone](/img/structure/B2893710.png)